molecular formula C13H11NO2 B2646219 N-(3-hydroxynaphthalen-2-yl)prop-2-enamide CAS No. 944329-89-9

N-(3-hydroxynaphthalen-2-yl)prop-2-enamide

Cat. No.: B2646219
CAS No.: 944329-89-9
M. Wt: 213.236
InChI Key: DEGIABBSIWTCOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-hydroxynaphthalen-2-yl)prop-2-enamide is a chemical compound with the molecular formula C13H11NO2. It is known for its applications in various scientific research fields, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

The synthesis of N-(3-hydroxynaphthalen-2-yl)prop-2-enamide typically involves the reaction of 3-hydroxynaphthalene-2-carboxylic acid with propargylamine under specific reaction conditions. The process may include the use of catalysts and solvents to facilitate the reaction and improve yield. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .

Chemical Reactions Analysis

N-(3-hydroxynaphthalen-2-yl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

    Condensation: This compound can participate in condensation reactions to form larger molecules or polymers.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution and condensation reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(3-hydroxynaphthalen-2-yl)prop-2-enamide is utilized in several scientific research applications:

    Medicinal Chemistry: It is used in the development of new pharmaceuticals and therapeutic agents.

    Organic Synthesis: This compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It is employed in the creation of novel materials with specific properties for industrial applications.

    Biological Studies: Researchers use this compound to study its effects on biological systems and its potential as a bioactive molecule.

Mechanism of Action

The mechanism of action of N-(3-hydroxynaphthalen-2-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

N-(3-hydroxynaphthalen-2-yl)prop-2-enamide can be compared with similar compounds such as:

    Naphthalene derivatives: These compounds share a similar naphthalene core structure but differ in their functional groups.

    Acrylamide derivatives: These compounds have a similar prop-2-enamide moiety but differ in their aromatic substituents.

The uniqueness of this compound lies in its specific combination of the naphthalene and prop-2-enamide structures, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(3-hydroxynaphthalen-2-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-2-13(16)14-11-7-9-5-3-4-6-10(9)8-12(11)15/h2-8,15H,1H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEGIABBSIWTCOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC2=CC=CC=C2C=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.